![molecular formula C13H24N2 B11894170 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane CAS No. 1001054-50-7](/img/structure/B11894170.png)
3-Cyclobutyl-3,9-diazaspiro[5.5]undecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclobutyl-3,9-diazaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structure that includes a cyclobutyl group and a diazaspiro undecane framework.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane typically involves the formation of the spirocyclic framework followed by the introduction of the cyclobutyl group. One common method involves the use of tert-butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate as a starting material. This compound is subjected to hydrogenation using wet Pd/C as a catalyst under an argon atmosphere at 40°C for 40 hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for larger-scale reactions and purification processes.
化学反応の分析
Types of Reactions
3-Cyclobutyl-3,9-diazaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic framework or the cyclobutyl group.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the diazaspiro framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is frequently employed.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups into the spirocyclic framework.
科学的研究の応用
3-Cyclobutyl-3,9-diazaspiro[5.5]undecane has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex spirocyclic compounds.
Biology: The compound is studied for its interactions with biological receptors, particularly GABAAR.
Medicine: As a GABAAR antagonist, it has potential therapeutic applications in treating neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane involves its interaction with GABAAR. The compound acts as a competitive antagonist, binding to the receptor and inhibiting its activity. This inhibition can modulate neurotransmission and has implications for neurological function and immune response .
類似化合物との比較
Similar Compounds
3,9-Diazaspiro[5.5]undecane: Lacks the cyclobutyl group but shares the spirocyclic framework.
1,3-Dioxane-1,3-dithiane spiranes: Similar spirocyclic structures with different heteroatoms.
Bis(1,3-oxathiane) spiranes: Contain sulfur and oxygen atoms in the spirocyclic framework.
Uniqueness
3-Cyclobutyl-3,9-diazaspiro[5.5]undecane is unique due to the presence of the cyclobutyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other spirocyclic compounds and contributes to its specific interactions with biological targets.
特性
CAS番号 |
1001054-50-7 |
|---|---|
分子式 |
C13H24N2 |
分子量 |
208.34 g/mol |
IUPAC名 |
3-cyclobutyl-3,9-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C13H24N2/c1-2-12(3-1)15-10-6-13(7-11-15)4-8-14-9-5-13/h12,14H,1-11H2 |
InChIキー |
LROBDXNVZFCHGC-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)N2CCC3(CCNCC3)CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B11894097.png)
![2H-Naphtho[2,3-b]pyran-2-one, 3-methyl-](/img/structure/B11894099.png)

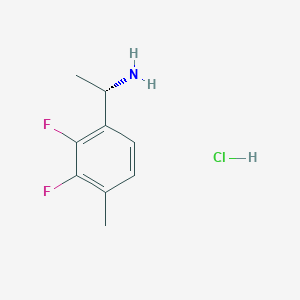
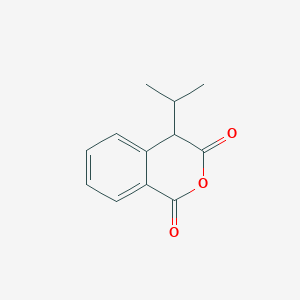
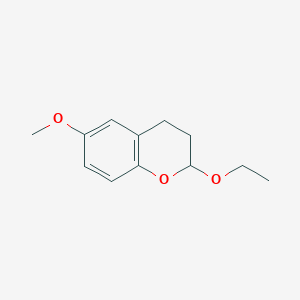
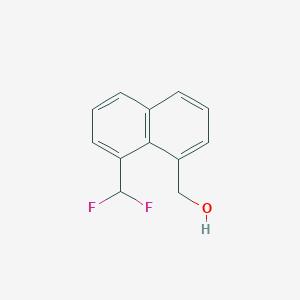
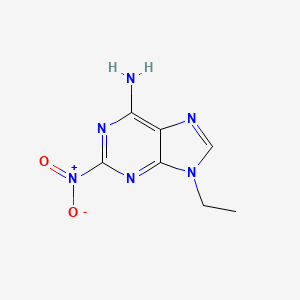




![2-[(4-Fluorophenyl)methyl]azepane](/img/structure/B11894158.png)
